![molecular formula C8H9NO2 B14858348 (2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B14858348.png)
(2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile is a complex organic compound characterized by its unique cyclohexene ring structure with hydroxyl groups at positions 4 and 6, and a nitrile group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, which forms the cyclohexene ring This is followed by selective hydroxylation at the 4 and 6 positions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure the selective formation of the desired product. Techniques such as continuous flow chemistry can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. Its derivatives may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl groups and nitrile moiety play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetaldehyde
- (2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetone
- (2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetamide
Uniqueness
Compared to its similar compounds, (2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2/b6-3-/t7-,8-/m1/s1 |
InChI Key |
OKLUWXIZGZHBKD-NAYHLWOXSA-N |
Isomeric SMILES |
C1[C@@H](C=C/C(=C/C#N)/[C@@H]1O)O |
Canonical SMILES |
C1C(C=CC(=CC#N)C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



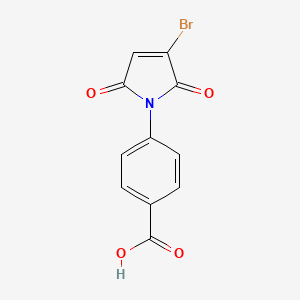
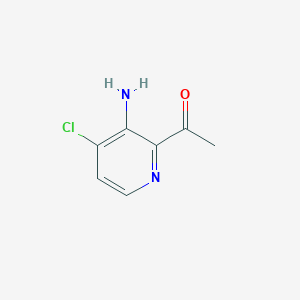
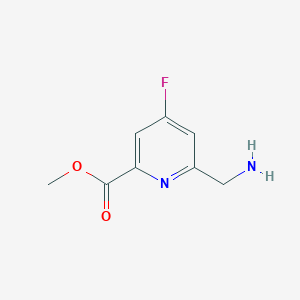
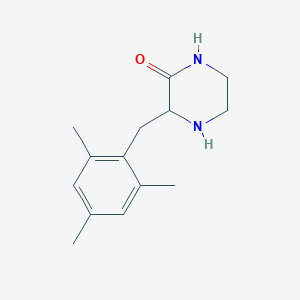
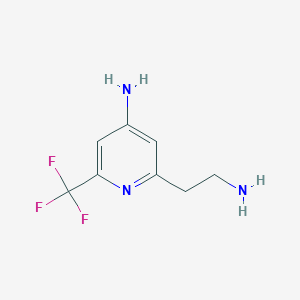
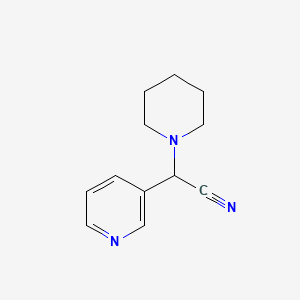
![(3aS,4S,6aS)-2,2,4-trimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14858313.png)

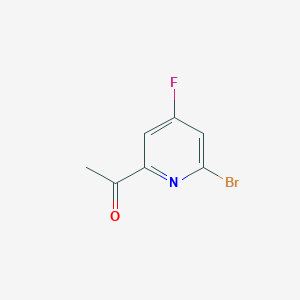
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid](/img/structure/B14858338.png)
![(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14858347.png)

![N-{[5-(phenylsulfanyl)furan-2-yl]methyl}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B14858356.png)
